molecular formula C21H15F3N4O2S B2578106 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941897-29-6

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2578106
CAS No.: 941897-29-6
M. Wt: 444.43
InChI Key: WYSZUIWUFNNTJX-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for the second bromodomain (BD2) [https://pubmed.ncbi.nlm.nih.gov/32145745/]. This thiazolopyridazine derivative functions as a BET bromodomain inhibitor by competitively displacing acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional co-activators and downregulating the expression of key oncogenes such as MYC and BCL2 [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01813]. Its primary research value lies in its distinct selectivity profile; the compound demonstrates significant selectivity for the BD2 domains over the BD1 domains of BET proteins, enabling researchers to dissect the specific biological functions of BD2 and investigate its role in inflammatory and oncological pathways [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7321062/]. This makes it an invaluable tool for studying diseases like acute myeloid leukemia (AML), where BD2-selective inhibition has shown promising anti-proliferative effects without the characteristic thrombocytopenia associated with pan-BET inhibitors, opening new avenues for targeted epigenetic therapy development [https://aacrjournals.org/cancerres/article/80/16_Supplement/1728/639225/Abstract-1728-Selective-targeting-of-BET-bromodomain].

Properties

IUPAC Name

2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-7-3-2-4-8-13)27-28(20(18)30)11-16(29)26-15-10-6-5-9-14(15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSZUIWUFNNTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole core, followed by the formation of the pyridazine ring. Phenyl groups are then introduced via electrophilic aromatic substitution. Finally, the acetamide group is added using standard amide-forming reactions, often involving reagents like acyl chlorides or anhydrides under mild conditions.

Industrial Production Methods

On an industrial scale, production often optimizes reaction conditions to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput techniques, and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo a variety of chemical reactions:

  • Oxidation: : Can be oxidized at the methyl or phenyl positions using strong oxidizing agents like potassium permanganate.

  • Reduction: : Selective reduction can convert the oxo group to a hydroxyl group.

  • Substitution: : The trifluoromethyl phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Halides, amines.

Major Products

The products vary based on the specific reaction conditions but often include modified thiazole derivatives, substituted acetamides, and other functionalized pyridazines.

Scientific Research Applications

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has broad applications in several scientific fields:

  • Chemistry: : Used as a building block for more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its potential therapeutic effects, particularly in oncology and neurology.

  • Industry: : Utilized in the synthesis of advanced materials and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets:

  • Molecular targets: : Enzymes, receptors, or nucleic acids.

  • Pathways involved: : Can disrupt critical biological pathways, leading to inhibition of cell growth or modulation of immune responses.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

Structural Differences :

  • Acetamide substituent : 4-Chlorophenyl vs. 2-(trifluoromethyl)phenyl.
  • Position 7 substituent : 2-Thienyl vs. phenyl.

Physicochemical Properties :

Property Target Compound N-(4-Chlorophenyl) Analog
Molecular Formula C₂₂H₁₆F₃N₅O₂S C₂₀H₁₅ClN₄O₂S₂
Molecular Weight 495.45 g/mol (estimated) 442.95 g/mol
Key Functional Groups Trifluoromethyl, phenyl Chlorophenyl, thienyl

Implications :

  • The trifluoromethyl group in the target compound may increase metabolic stability and membrane permeability compared to the chlorophenyl group in the analog .
  • The thienyl group in the analog introduces sulfur-based aromaticity, which could alter electronic interactions with biological targets compared to the phenyl group in the target compound.

Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 19 in )

Structural Differences :

  • Core ring system : Pyridazine (target) vs. pyrimidine ( derivatives).
  • Substituents: Hydroxycoumarin and thienopyrimidinone groups in compounds vs. phenyl and trifluoromethylphenyl in the target.

Functional Implications :

  • Pyrimidine-based derivatives () may exhibit distinct binding profiles, such as interactions with kinases or nucleic acids, compared to pyridazine-based compounds like the target.

Pharmacopeial Thiazolidine Derivatives ()

Structural Differences :

  • Core structure : Thiazolidine or bicyclic systems () vs. thiazolopyridazine (target).
  • Functional groups: Carboxy and amino groups dominate in compounds, contrasting with the acetamide and trifluoromethyl groups in the target.

Therapeutic Relevance :

  • compounds are β-lactam antibiotics (e.g., penicillins), suggesting divergent applications compared to the target compound, which lacks obvious antibiotic motifs .

Biological Activity

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine class. Its unique structure incorporates a thiazole ring fused with a pyridazine core, which is further functionalized with an acetamide group and various aromatic substituents. This compound is notable for its potential biological activities, particularly in the context of kinase inhibition and anticancer properties.

The molecular formula of this compound is C₁₃H₁₃N₃O₂S, indicating a diverse composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its inhibitory effects on various kinases, which are crucial enzymes involved in cellular signaling pathways. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that compounds with a thiazolo[4,5-d]pyridazine scaffold exhibited promising kinase inhibitory activity. This suggests that derivatives of this compound could serve as potential drug candidates for targeting kinase-related diseases, including cancer.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructureKey ActivityReference
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamideStructureKinase inhibition
N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazinStructureEnhanced electronic properties
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(phenyl)thiazolo[4,5-d]pyridazinStructureIncreased lipophilicity

The mechanism by which 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its biological effects involves binding to specific kinases. The binding affinity of the compound to these targets can influence various cellular processes, including proliferation and apoptosis in cancer cells. Interaction studies are ongoing to elucidate the precise mechanisms and affinities involved.

Case Studies

  • Kinase Inhibition : A series of experiments demonstrated that compounds derived from the thiazolo[4,5-d]pyridazine scaffold effectively inhibited several kinases involved in cancer progression. The results indicated that modifications in the substituents could enhance or diminish inhibitory activity.
    • Study Findings : The synthesized compounds showed IC50 values ranging from low nanomolar to micromolar concentrations against specific kinases such as EGFR and VEGFR.
  • Anticancer Activity : In vitro studies have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives were tested against lung cancer (A549) and breast cancer (MDA-MB231) cell lines, revealing varying degrees of efficacy.
    • Results : Some derivatives demonstrated higher potency against lung cancer cells compared to breast cancer cells, suggesting a potential for targeted therapy.

Q & A

Q. Q: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

A: The synthesis involves multi-step reactions starting with thiazolo[4,5-d]pyridazinone core formation. Key steps include:

  • Thiazole ring closure using phosphorus pentasulfide (P₂S₅) under reflux in anhydrous dioxane .
  • Acetamide coupling via nucleophilic substitution, where the trifluoromethylphenyl group is introduced using 2-(trifluoromethyl)phenylamine and activated acyl chlorides .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Optimization tips:

  • Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
  • Adjust reaction time (8–12 hours) and temperature (70–80°C) to balance yield (55–65%) and purity (>95%) .

Advanced Structural Analysis

Q. Q: How can spectroscopic and crystallographic methods resolve ambiguities in the compound’s structure?

A:

  • NMR : Use 19F^{19}\text{F}-NMR to confirm the trifluoromethyl group (δ = -62 ppm vs. CFCl₃) and 1H^{1}\text{H}-NMR to verify aryl protons (δ 7.2–8.1 ppm, multiplet) .
  • X-ray crystallography : Resolve stereoelectronic effects of the thiazolo-pyridazinone core. Data shows a planar configuration with dihedral angles <5° between fused rings .
  • HRMS : Validate molecular weight (calc. 459.12 g/mol; observed 459.11 ± 0.02) .

Table 1: Key Spectral Data

TechniqueCritical Peaks/ParametersReference
1H^{1}\text{H}-NMRδ 2.45 (s, CH₃), δ 7.8 (d, J=8.4 Hz, phenyl)
13C^{13}\text{C}-NMRδ 167.8 (C=O), δ 122.5 (CF₃)
XRDSpace group P2₁/c, Z=4

Basic Biological Activity Screening

Q. Q: What assays are recommended for initial evaluation of bioactivity?

A: Prioritize target-specific assays:

  • Kinase inhibition : Use ADP-Glo™ kinase assay (e.g., EGFR, IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC₅₀ ~12 µM) .
  • Solubility : Measure in PBS (pH 7.4) via UV-Vis; reported <10 µg/mL, necessitating DMSO stocks .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do substituents on the phenyl and acetamide groups influence activity?

A: SAR studies reveal:

  • Trifluoromethyl group : Enhances metabolic stability (t₁/₂ = 4.2 h in microsomes vs. 1.8 h for non-fluorinated analogs) .
  • Thiazolo-pyridazinone core : Critical for ATP-binding pocket interactions (docking score: -9.2 kcal/mol in EGFR) .
  • Phenyl substitution : Para-substituted analogs show 3x higher potency than ortho-substituted derivatives .

Table 2: Comparative Activity of Analogues

Substituent (R)Target (IC₅₀, µM)Solubility (µg/mL)Reference
2-CF₃-phenylEGFR: 0.458.2
4-F-phenylEGFR: 1.212.5
3,4-diOCH₃-phenylEGFR: 2.85.1

Advanced Mechanistic Studies

Q. Q: How can computational modeling guide mechanistic hypothesis testing?

A:

  • Molecular docking : Use AutoDock Vina to predict binding modes. The compound occupies the hydrophobic cleft of EGFR (PDB: 1M17) with H-bonds to Met793 .
  • MD simulations : Run 100 ns trajectories to assess stability (RMSD <2 Å after 50 ns) .
  • QSAR : Develop models with descriptors like logP and polar surface area (PSA) to optimize bioavailability .

Data Contradiction Resolution

Q. Q: How to address discrepancies in reported IC₅₀ values across studies?

A: Potential causes and solutions:

  • Assay variability : Standardize protocols (e.g., ATP concentration fixed at 10 µM in kinase assays) .
  • Cell line heterogeneity : Use authenticated lines (e.g., ATCC-certified HCT-116) and report passage numbers .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p<0.05) to compare datasets .

Advanced Synthetic Methodology

Q. Q: What strategies improve yield in large-scale synthesis?

A:

  • Flow chemistry : Enhances thiazole ring closure efficiency (yield increases from 60% to 82% at 100 g scale) .
  • Catalytic optimization : Use Pd/C (5 wt%) for Suzuki couplings (reduces palladium residues to <10 ppm) .
  • Quality control : Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .

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